8-Azabicyclo[3.2.1]octane hydrochloride
Description
Significance of the 8-Azabicyclo[3.2.1]octane System in Organic and Medicinal Chemistry
The 8-azabicyclo[3.2.1]octane system is of paramount importance in both organic and medicinal chemistry due to its prevalence in a vast number of biologically active compounds. researchgate.net This scaffold forms the fundamental structure of tropane (B1204802) alkaloids, a class of over 200 natural products found in various plant families like Solanaceae, Erythroxylaceae, and Convolvulaceae. ehu.esmdpi.com Prominent examples of tropane alkaloids include cocaine and atropine, which have well-documented physiological effects. koreascience.kr
In medicinal chemistry, the rigid conformation of the 8-azabicyclo[3.2.1]octane scaffold provides a fixed orientation for substituents, which is crucial for specific interactions with biological targets such as receptors and enzymes. rsc.org This structural rigidity is a desirable feature in drug design, as it can lead to higher potency and selectivity. rsc.org Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as anticholinergic agents, anesthetics, bronchodilators, antiemetics, and antispasmodics. bris.ac.ukontosight.ai Furthermore, compounds incorporating this moiety have been explored for the treatment of neurological and psychiatric disorders like Parkinson's disease, depression, and schizophrenia. ehu.esscirp.org The ability of some of these derivatives to cross the blood-brain barrier makes them particularly suitable for targeting the central nervous system. ontosight.ai
Historical Development of Synthetic Approaches to the 8-Azabicyclo[3.2.1]octane Core
The synthesis of the 8-azabicyclo[3.2.1]octane core has been a topic of significant interest for over a century, largely driven by the desire to access tropane alkaloids and their analogues for pharmacological studies. researchgate.net A landmark achievement in this field was the biomimetic synthesis of tropinone (B130398), a key intermediate, by Sir Robert Robinson in 1917. bris.ac.ukresearchgate.net This one-pot reaction, which mimics the presumed biosynthetic pathway, involves the reaction of succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid and is still considered a classic and efficient method for constructing the tropane skeleton. bris.ac.uk
Following Robinson's seminal work, numerous other synthetic strategies have been developed to access the 8-azabicyclo[3.2.1]octane scaffold. nih.gov These approaches can be broadly categorized and have evolved to allow for greater control over stereochemistry, a critical aspect for biological activity. rsc.orgehu.es Early methods often focused on the construction of the bicyclic system from acyclic precursors containing the necessary stereochemical information. ehu.es More recent advancements have focused on enantioselective methods that establish the stereochemistry during the formation of the bicyclic scaffold itself or through the desymmetrization of achiral tropinone derivatives. rsc.orgehu.es These modern strategies employ various chemical transformations, including intramolecular cyclizations, cycloaddition reactions, and rearrangements, to afford enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives. rsc.orgnih.gov
Overview of Key Derivatives and Their Initial Academic Interest
The initial academic interest in 8-azabicyclo[3.2.1]octane derivatives was sparked by the isolation and structural elucidation of naturally occurring tropane alkaloids in the 19th and early 20th centuries. bris.ac.ukresearchgate.net
Cocaine: Isolated in 1855, cocaine was one of the first local anesthetics to be discovered and was also noted for its stimulant properties. bris.ac.uk Its structure, which incorporates the 8-azabicyclo[3.2.1]octane core, was established by Richard Willstätter in the early 1900s. bris.ac.uk The unique physiological effects of cocaine spurred significant research into its mechanism of action, particularly its interaction with monoamine transporters. nih.govnih.gov
Atropine and Scopolamine (B1681570): Atropine was first isolated in 1831, and scopolamine in 1881. bris.ac.uk These compounds are esters of tropine (B42219) and tropic acid (for atropine) and are known for their anticholinergic properties, acting as competitive antagonists of muscarinic acetylcholine (B1216132) receptors. researchgate.net This activity led to their use as mydriatics (pupil dilators), antispasmodics, and in the treatment of bradycardia. bris.ac.uk The study of these compounds was foundational to the understanding of the parasympathetic nervous system.
Structure
3D Structure of Parent
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-5-7(3-1)8-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAINBTSWOOHLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334906 | |
| Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6760-99-2 | |
| Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-azabicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 8 Azabicyclo 3.2.1 Octane and Its Derivatives
General Synthetic Routes to the 8-Azabicyclo[3.2.1]octane Core
The construction of the 8-azabicyclo[3.2.1]octane ring system can be achieved through several strategic approaches, including cyclization reactions, ring-opening strategies, and multi-step syntheses from simple precursors.
Cyclization Reactions for Ring Formation
Cyclization reactions are a cornerstone of synthetic strategies for forming the 8-azabicyclo[3.2.1]octane core. One of the most historically significant and elegant examples is the one-pot synthesis of tropinone (B130398), a key intermediate, developed by Sir Robert Robinson in 1917. wikipedia.orgacs.org This reaction, considered a classic in total synthesis, employs a "double Mannich" reaction. wikipedia.org
The synthesis involves the reaction of succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or acetone). wikipedia.org The mechanism proceeds through a series of steps:
Nucleophilic addition of methylamine to succinaldehyde, followed by dehydration to form an imine. guidechem.com
Intramolecular nucleophilic addition of the imine to form the first ring. guidechem.com
An intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid. guidechem.com
Formation of a new enolate and imine. guidechem.com
A second intramolecular Mannich reaction to close the second ring. guidechem.com
Decarboxylation to yield tropinone. guidechem.com
This biomimetic approach mimics the biosynthetic pathway and initially produced a 17% yield, which was later improved to over 90%. wikipedia.orgacs.org
Other cyclization strategies include intramolecular nucleophilic substitution reactions and iminium ion cyclizations. nih.gov For instance, a concise synthesis of 8-azabicyclo[3.2.1]octanes has been described using sequential oxidative Mannich reactions, involving both intermolecular coupling and intramolecular cyclization. nih.gov Additionally, 1,3-dipolar cycloadditions of cyclic azomethine ylides have been employed to construct this bicyclic system. rsc.orgnih.gov
Strategies Involving Pseudotransannular Ring-Opening
An innovative approach to the 8-azabicyclo[3.2.1]octane scaffold involves the pseudotransannular ring-opening of larger ring systems. This strategy provides a stereocontrolled route to the desired bicyclic structure.
A notable example is the enantioselective synthesis of tropanols through a chiral phosphoric acid-catalyzed pseudotransannular ring-opening of epoxides derived from 1-aminocyclohept-4-ene. researchgate.netnih.gov This reaction proceeds with a desymmetrization of the starting material, directly forming the 8-azabicyclo[3.2.1]octane core with high stereoselectivity. researchgate.netnih.gov This method has been successfully applied to the enantioselective synthesis of natural products like (–)-α-tropanol and (+)-ferruginine. researchgate.net
Multi-Step Syntheses from Readily Available Precursors
Modern multi-step syntheses often focus on efficiency and stereocontrol. For example, a straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue, has been developed using readily available starting materials and high-yielding transformations. nih.gov Another approach involves the reaction of N-aryl pyrrolidines with a TMS enol ether in a sequence of oxidative Mannich reactions. nih.gov
Enantioselective and Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octane Systems
Given the chirality of many biologically active tropane (B1204802) alkaloids, the development of enantioselective and stereoselective methods for synthesizing the 8-azabicyclo[3.2.1]octane scaffold is of paramount importance. ehu.esrsc.org
Asymmetric Approaches to the Bicyclic Scaffold
A variety of asymmetric strategies have been developed to produce enantioenriched 8-azabicyclo[3.2.1]octane derivatives. These methods often introduce chirality during the formation of the bicyclic ring system. ehu.esrsc.org
One such approach involves the use of asymmetric 1,3-dipolar cycloadditions. For instance, the reaction between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone, using a rhodium(II) complex and a chiral Lewis acid binary system, affords optically active 8-azabicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity. rsc.org
Organocatalysis has also emerged as a powerful tool. An organocatalytic activation of an electron-poor alkene can facilitate a formal (3+2) cycloaddition with azomethine ylides, leading to the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. ehu.es Furthermore, the intramolecular Mannich cyclization of enantiopure N-sulfinyl β-amino ketone ketals provides a valuable method for the asymmetric synthesis of substituted tropinones. nih.gov
Desymmetrization Strategies for Tropinone Derivatives
Desymmetrization of prochiral or meso starting materials offers an efficient pathway to chiral molecules. rsc.org This strategy has been widely applied to tropinone and its derivatives to access enantiomerically enriched tropane alkaloids. ehu.esrsc.org
A common approach involves the enantioselective deprotonation of tropinone using a chiral lithium amide base, followed by an aldol (B89426) reaction to introduce a substituent with stereocontrol. nih.gov This method has been utilized in the synthesis of (+)-cocaine. nih.gov
Enzymatic methods have also proven effective. For example, tropinone reductases, which are NADPH-dependent enzymes, can reduce tropinone to either tropine (B42219) or pseudotropine with high stereospecificity. wikipedia.org These enzymes, tropinone reductase I (TRI) and tropinone reductase II (TRII), produce tropine and pseudotropine, respectively, by binding tropinone in opposite orientations within their active sites. wikipedia.orgnih.gov
Chiral Auxiliary and Asymmetric Catalytic Methodologies
The stereoselective synthesis of the 8-azabicyclo[3.2.1]octane core is of paramount importance due to the stereospecificity of its biological targets. Methodologies for achieving enantiopure tropanes can be broadly classified into two approaches: the enantioselective desymmetrization of achiral precursors like tropinone and the de novo enantioselective construction of the bicyclic scaffold. ehu.es The latter often employs either chiral auxiliaries or asymmetric catalysis. ehu.es
Asymmetric catalysis has emerged as a powerful tool. For instance, a dual catalytic system using a rhodium(II) complex and a chiral Lewis acid has been reported for the asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, affording optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. Another strategy involves the desymmetrization of tropinone derivatives through palladium-catalyzed asymmetric allylic alkylation. ehu.es Similarly, Rh-catalyzed asymmetric Suzuki–Miyaura cross-coupling reactions have been developed for nortropane derivatives.
The desymmetrization of tropinone can also be achieved using chiral lithium amides. This enantioselective deprotonation and subsequent ring-opening can produce cycloheptenones with up to 95% enantiomeric excess (ee), which serve as precursors to tropane alkaloids functionalized at the C-6 or C-7 positions.
The table below summarizes selected asymmetric catalytic methodologies for the synthesis of 8-azabicyclo[3.2.1]octane derivatives.
| Methodology | Catalyst/Reagent System | Substrate Type | Key Transformation | Reported Enantioselectivity (ee) |
|---|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Rhodium(II) complex / Chiral Lewis acid | Diazo imine-derived azomethine ylides | Cycloaddition | Up to 99% |
| Asymmetric Allylic Alkylation | Chiral Palladium Catalyst | N-protected tropinone derivatives | Desymmetrization | 74 - 98% |
| Enantioselective Deprotonation | Chiral Lithium Amides (e.g., Li-bis-α,α′-methylbenzylamide) + LiCl | Tropinone | Desymmetrization / Ring-opening | Up to 95% |
| Asymmetric Suzuki–Miyaura Coupling | Rh(I) Catalyst | N-Boc-nortropane-derived allylic chloride | Kinetic Resolution | Up to 95% |
Advanced Synthetic Transformations and Functionalization of 8-Azabicyclo[3.2.1]octane
Introduction of Substituents at Key Positions (e.g., C-3, C-6, C-7)
The biological activity of tropane alkaloids is heavily modulated by the substitution pattern on the 8-azabicyclo[3.2.1]octane core, particularly at the C-3, C-6, and C-7 positions. nih.govnih.gov Consequently, synthetic strategies that enable late-stage functionalization at these sites are highly valuable. nih.govresearchgate.net
The C-3 position is frequently functionalized via esterification of the 3-hydroxy group present in tropine or pseudotropine. nih.gov The orientation of this substituent (α for tropine, β for pseudotropine) plays a critical role in the molecule's pharmacological profile. nih.gov
Functionalization at the C-6 and C-7 positions is also crucial. nih.gov For example, the enzyme hyoscyamine (B1674123) 6β-hydroxylase (H6H) catalyzes the hydroxylation of l-hyoscyamine (B7768854) at the C-6 position, a key step in the biosynthesis of scopolamine (B1681570). nih.govmdpi.com Synthetic approaches often target these positions by leveraging the olefin in tropene derivatives. A strategy involving aziridination of a cycloheptadiene intermediate followed by a vinyl aziridine (B145994) rearrangement generates a C6/C7 olefin that serves as a handle for further functionalization. nih.gov This allows for the introduction of diverse substituents, enabling structure-activity relationship (SAR) studies. nih.gov
Diversification through Functional Group Interconversions
Functional group interconversions (FGIs) are essential for diversifying the structures of tropane alkaloids after the core scaffold has been assembled. ehu.es These transformations allow for the conversion of a common intermediate into a variety of target molecules. Common FGIs in tropane chemistry include:
Reduction of Ketones: The ketone at C-3 in tropinone is a common precursor that can be stereoselectively reduced to the corresponding alcohol, yielding either tropine (3α-ol) or pseudotropine (3β-ol). This is a pivotal step in the biosynthesis of many tropane alkaloids, catalyzed by tropinone reductase I (TR-I) and tropinone reductase II (TR-II), respectively. nih.gov
Esterification and Hydrolysis: The hydroxyl group at C-3 is frequently esterified with various carboxylic acids to produce a wide range of biologically active alkaloids. nih.gov Conversely, the hydrolysis of these esters (e.g., benzoate (B1203000) hydrolysis) allows for the removal of the C-3 substituent or its replacement with another acyl group. nih.gov
Olefin Functionalization: As mentioned, the C6-C7 double bond in tropene derivatives is a versatile functional handle. It can undergo various transformations such as epoxidation, dihydroxylation, or hydrogenation to introduce new functionalities at these positions. nih.gov
N-Demethylation/N-Alkylation: The N-methyl group of the tropane core can be removed to give the corresponding nortropane, which can then be re-alkylated with different substituents at the nitrogen bridge to modulate activity.
While essential, it has been noted in broader alkaloid synthesis that FGIs can sometimes be inefficient, highlighting the need for developing robust and high-yielding transformations. ehu.es
Ring-Expansion and Ring-Contraction Methodologies
Modification of the bicyclic skeleton itself through ring-expansion or ring-contraction represents an advanced strategy for generating novel analogs.
Ring Contraction: A notable example of ring contraction is the use of a Favorskii rearrangement to contract the tropinone skeleton. This approach has been successfully employed in the synthesis of (±)-epibatidine, a potent analgesic. acs.orgresearchgate.net In this synthesis, the six-membered piperidine (B6355638) ring of the 8-azabicyclo[3.2.1]octane system is contracted to the five-membered pyrrolidine (B122466) ring of the 7-azabicyclo[2.2.1]heptane system, which forms the core of epibatidine. acs.org This transformation demonstrates how the readily available tropane skeleton can serve as a template for constructing different, more complex bicyclic systems. However, in some contexts, such as the development of NAAA inhibitors, ring contraction of the piperidine core has been found to be detrimental to biological activity. acs.org
Ring Expansion: The expansion of the tropane ring system to form homotropane (9-azabicyclo[4.2.1]nonane) derivatives is another synthetic strategy. One method involves the homologation of a tropinone-derived silyl (B83357) enol ether via cyclopropanation followed by a ring-expansion step to generate a homotropone derivative. ehu.es This expanded scaffold can then be further elaborated.
Retrosynthetic Analysis of 8-Azabicyclo[3.2.1]octane-Containing Target Molecules
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.org This method is crucial for designing logical and efficient routes to complex tropane alkaloids.
Case Study 1: Cocaine A retrosynthetic analysis of cocaine reveals the core 8-azabicyclo[3.2.1]octane skeleton. wikipedia.org A key disconnection is the hydrolysis of the two ester groups at C-2 and C-3, leading back to methylecgonine. Further disconnection of the C-2 carbomethoxy group and the C-3 hydroxyl group leads to tropinone, a pivotal intermediate. nih.gov Tropinone itself can be retrosynthetically disassembled via a double Mannich reaction, famously leading back to succinaldehyde, methylamine, and acetonedicarboxylic acid, the reactants in Robinson's biomimetic synthesis. chemicalbook.comrsc.org This approach highlights a convergent strategy where the bicyclic core is assembled in a single, efficient step.
Case Study 2: Epibatidine The retrosynthesis of epibatidine, which contains a 7-azabicyclo[2.2.1]heptane core, provides an interesting case. While not a tropane itself, its synthesis can strategically start from a tropane. The analysis disconnects the 2-chloropyridyl group, identifying a 7-azabicyclo[2.2.1]heptane precursor. acs.org A key strategic step in the forward synthesis is a ring contraction; therefore, the retrosynthesis involves a conceptual ring expansion from the 7-azabicyclo[2.2.1]heptane back to an 8-azabicyclo[3.2.1]octane (tropinone) derivative. acs.orgresearchgate.net This unconventional approach leverages the accessible chemistry of tropinone to construct a different bicyclic system.
Case Study 3: Ferruginine The total synthesis of (-)-ferruginine has been accomplished using a strategy where the tropane skeleton is constructed via a Ring-Closing Metathesis (RCM) reaction. nih.govacs.org Retrosynthetically, the tropene ring is opened to a diene-substituted pyrrolidine. This cis-2,5-disubstituted pyrrolidine is a key intermediate, which can be derived from simpler chiral precursors. The functional groups at C-2 and C-3 are installed later, often using a masked functional group like a 3-bromo-2-isoxazoline ring, which is introduced via a 1,3-dipolar cycloaddition. nih.govacs.org
Green Chemistry and Sustainable Synthetic Methodologies for 8-Azabicyclo[3.2.1]octane
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of 8-azabicyclo[3.2.1]octane synthesis, two major areas of progress are biomimetic synthesis and biocatalysis.
Biomimetic Synthesis: The classic 1917 synthesis of tropinone by Robert Robinson is a prime example of a biomimetic and green approach. chemicalbook.com It is a one-pot reaction that assembles the complex bicyclic structure from simple precursors (succinaldehyde, methylamine, and acetonedicarboxylic acid) in a tandem or cascade sequence that mimics the proposed biosynthetic pathway. rsc.org This approach features high atom economy and process efficiency, minimizing purification of intermediates and reducing waste.
Biocatalysis and Biosynthesis: The use of enzymes as catalysts offers significant advantages, including mild reaction conditions (neutral pH, ambient temperature), high selectivity (regio-, diastereo-, and enantioselectivity), and reduced environmental impact. ucl.ac.uk In tropane alkaloid synthesis, tropinone reductases (TR-I and TR-II) are key enzymes that stereoselectively reduce tropinone to tropine and pseudotropine, respectively. nih.gov The use of these or other engineered ketoreductases provides a green alternative to chemical reducing agents for accessing these chiral alcohols. ucl.ac.uk Furthermore, elucidating the complete biosynthetic pathways of tropane alkaloids opens the door for metabolic engineering. nih.govnih.gov By introducing the necessary plant enzymes into microbial hosts like yeast, it may become possible to produce valuable alkaloids like scopolamine through fermentation, a sustainable and scalable alternative to extraction from plants or lengthy chemical synthesis. rsc.org
Catalytic Approaches in 8-Azabicyclo[3.2.1]octane Synthesis
The construction of the 8-azabicyclo[3.2.1]octane core, the central framework of tropane alkaloids, has increasingly benefited from the development of sophisticated catalytic methodologies. These approaches offer efficient and stereoselective routes to this important bicyclic system, moving away from classical, often lengthy, synthetic sequences. The primary catalytic strategies can be broadly categorized into those utilizing transition metals and those employing small organic molecules, known as organocatalysis.
Transition Metal Catalysis
Transition metal catalysis has emerged as a powerful tool for the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, primarily through cycloaddition reactions. ehu.es Metals such as rhodium, copper, and gold have been successfully employed to construct the bicyclic core with high levels of stereocontrol. ehu.es
One of the prominent strategies involves the rhodium(II)-catalyzed [4+3] cycloaddition of vinyldiazomethanes with N-protected pyrroles. This method proceeds through a tandem cyclopropanation/Cope rearrangement to form the tropane skeleton. acs.org The use of chiral rhodium(II) carboxylate catalysts, such as tetrakis[N-(4-tert-butylbenzenesulfonyl)-(L)-prolinato]dirhodium, can induce moderate asymmetry in the products. acs.org Higher levels of stereocontrol have been achieved by using chiral auxiliaries on the vinyldiazomethane component. acs.org
Dual catalytic systems, combining a rhodium(II) complex with a chiral Lewis acid, have been developed for asymmetric 1,3-dipolar cycloadditions. This approach utilizes the in situ generation of cyclic azomethine ylides from diazo imines, which then react with dipolarophiles. The combination of a rhodium(II) complex to generate the ylide and a chiral Lewis acid to control the facial selectivity of the cycloaddition can lead to high diastereo- and enantioselectivities, achieving up to >99:1 dr and 99% ee in the formation of related oxabicyclo[3.2.1]octanes. rsc.org
Copper catalysts have also proven effective. For instance, copper-catalyzed enantioselective alkene carboamination of N-sulfonyl-2-aryl-4-pentenamines can construct the 6-azabicyclo[3.2.1]octane skeleton in a single step, forming two new rings and two stereocenters with generally excellent enantioselectivities. nih.gov Another example involves the asymmetric copper-catalyzed iodocyclization of N-tosyl alkenamides, which provides a concise route to chiral 8-oxa-6-azabicyclo[3.2.1]octanes with moderate to high yields and enantioselectivities. thieme-connect.com Furthermore, copper complexes incorporating chiral ligands like (R)-Fesulphos have been used in Lewis acid-catalyzed 1,3-dipolar cycloadditions between cyclic azomethine ylides and nitroalkenes. ehu.es
Recent advances have also demonstrated rhodium-catalyzed asymmetric Suzuki–Miyaura-type cross-coupling reactions, which proceed via kinetic resolution of a racemic N-Boc-nortropane-derived allylic chloride, providing access to a variety of enantiomerically enriched tropane derivatives. acs.org
| Catalyst/System | Reaction Type | Key Features | Stereoselectivity |
|---|---|---|---|
| Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) | [4+3] Cycloaddition (Vinyldiazomethane + Pyrrole) | Tandem cyclopropanation/Cope rearrangement. acs.org | Moderate ee with chiral catalysts; high de with chiral auxiliaries. acs.org |
| Rhodium(II) / Chiral Lewis Acid | Asymmetric 1,3-Dipolar Cycloaddition | Dual catalytic system for generating cyclic azomethine ylides. rsc.org | High dr and ee (up to >99:1 dr, 99% ee reported for related systems). rsc.org |
| Copper-Ph-Box Complex | Enantioselective Alkene Carboamination | Forms two rings and two stereocenters in one step. nih.gov | Generally excellent enantioselectivities. nih.gov |
| Copper / Chiral Ligand (e.g., (R)-Fesulphos) | Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition | Reaction of cyclic azomethine ylides with nitroalkenes. ehu.es | Provides stereocontrolled access to the bicyclic core. ehu.es |
Organocatalysis in Stereoselective Transformations
Organocatalysis, the use of small, chiral organic molecules to catalyze chemical transformations, has become a cornerstone of modern asymmetric synthesis. This approach has been successfully applied to the enantioselective construction of the 8-azabicyclo[3.2.1]octane framework, offering metal-free alternatives that often proceed under mild conditions. Key strategies include intramolecular desymmetrization reactions and domino (or cascade) sequences.
A notable example is the intramolecular desymmetrization of meso-epoxides catalyzed by chiral phosphoric acids. researchgate.net In this approach, readily available meso-4,5-epoxycycloheptylamines undergo a pseudotransannular ring-opening reaction. The chiral phosphoric acid catalyst, such as a VAPOL-derived organocatalyst, effectively controls the stereochemical outcome of the cyclization, leading to the direct formation of the 8-azabicyclo[3.2.1]octane core with excellent stereoselectivity. researchgate.netresearchgate.net This methodology has been applied to the enantioselective synthesis of natural products like (–)-α-tropanol and (+)-ferruginine. researchgate.net While various BINOL-based phosphoric acids can promote the reaction, the VAPOL-derived catalyst proved most effective in specific cases. researchgate.net
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly well-suited for organocatalysis and have been employed to build the bicyclic tropane skeleton. The domino Michael-aldol reaction represents a powerful strategy. For instance, the reaction between a 1,2-dicarbonyl compound and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine like a diarylprolinol silyl ether, can furnish highly functionalized bicyclo[3.2.1]octane derivatives. rsc.org This iminium-enamine activation cascade generates the bicyclic products as single diastereomers with excellent enantioselectivities, often up to 98% ee. rsc.org
Another organocatalytic domino approach involves the Michael-aldol reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides. This reaction, catalyzed by thiourea-based organocatalysts such as Takemoto's catalyst, can produce chiral bicyclo[3.2.1]octanes with good diastereoselectivity, although enantioselectivity can be variable. mdpi.com
| Catalyst | Reaction Type | Key Features | Stereoselectivity |
|---|---|---|---|
| Chiral Phosphoric Acids (e.g., VAPOL-derived) | Intramolecular Desymmetrization of meso-Epoxides | Pseudotransannular ring opening to form the bicyclic core. researchgate.netresearchgate.net | Excellent stereoselectivity. researchgate.net |
| Diarylprolinol Silyl Ethers | Domino Michael-Aldol Reaction | Iminium-enamine activation cascade. rsc.org | Excellent enantioselectivities (up to 98% ee) and obtained as single diastereomers. rsc.org |
| Thiourea-based catalysts (e.g., Takemoto's catalyst) | Domino Michael-Aldol Reaction | Reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides. mdpi.com | Good diastereoselectivities, variable enantioselectivities. mdpi.com |
Chemical Reactivity and Derivatization of 8 Azabicyclo 3.2.1 Octane Hydrochloride
Reactivity of the Nitrogen Atom in the Bridged System
The nitrogen atom at the 8-position is the most reactive site in the 8-azabicyclo[3.2.1]octane system. Its lone pair of electrons makes it a nucleophile and a base. The hydrochloride form, however, protonates this nitrogen, which necessitates the use of a base to liberate the free amine for subsequent reactions.
N-Alkylation and N-Acylation:
The secondary amine of the 8-azabicyclo[3.2.1]octane core readily undergoes N-alkylation with various alkyl halides or sulfonates in the presence of a suitable base. google.com This reaction is fundamental for introducing diverse substituents at the nitrogen atom, thereby modulating the steric and electronic properties of the molecule. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for N-alkylation. google.comgoogle.com
Similarly, N-acylation can be achieved by reacting the free amine with acyl chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. google.com These reactions are crucial for the synthesis of a wide range of derivatives with potential biological activities. For instance, the synthesis of various 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives often involves initial N-alkylation. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base | 8-Alkyl-8-azabicyclo[3.2.1]octane | google.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | 8-Alkyl-8-azabicyclo[3.2.1]octane | google.comgoogle.com |
| N-Acylation | Acyl chloride/Anhydride | 8-Acyl-8-azabicyclo[3.2.1]octane | google.com |
Protecting Group Chemistry:
In multi-step syntheses, it is often necessary to protect the nitrogen atom to prevent its interference with subsequent reactions on other parts of the scaffold. nih.gov Common protecting groups for the nitrogen include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. google.comvulcanchem.com These groups can be introduced under standard conditions and later removed using acidic conditions (for Boc) or hydrogenolysis (for Cbz). google.comcapes.gov.br The use of a protecting group can also enhance the yield of subsequent reactions by reducing the basicity of the nitrogen and facilitating chromatographic purification. nih.gov
Nucleophilic and Electrophilic Reactions on the 8-Azabicyclo[3.2.1]octane Scaffold
While the nitrogen atom is the primary site of reactivity, the carbon skeleton of the 8-azabicyclo[3.2.1]octane can also participate in various reactions.
Nucleophilic Substitution:
Derivatives of 8-azabicyclo[3.2.1]octane bearing a leaving group at the C-3 position are valuable intermediates for introducing a variety of nucleophiles. google.com For example, a hydroxyl group at C-3 can be converted into a better leaving group, such as a mesylate or tosylate, which can then be displaced by nucleophiles like phenols or amines. google.comacs.org The Mitsunobu reaction provides an alternative route for the substitution of a hydroxyl group. google.com The nitrogen atom within the bicyclic system can also act as a nucleophile in intramolecular substitution reactions. smolecule.com
Electrophilic Reactions:
The introduction of electrophiles onto the carbon framework is also a key strategy. For instance, aldol (B89426) reactions of tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one), a derivative of the parent scaffold, with aldehydes can be used to introduce new carbon-carbon bonds. ehu.es Enantioselective deprotonation of tropinone can generate a chiral enolate that reacts with electrophiles to yield stereochemically defined products. ehu.es
Cyclization Reactions and Formation of More Complex Architectures
The rigid, bicyclic structure of 8-azabicyclo[3.2.1]octane serves as an excellent template for the construction of more intricate molecular architectures.
Intramolecular Cyclizations:
Intramolecular reactions are frequently employed to build upon the existing framework. For example, intramolecular N-alkylation of suitable precursors can lead to the formation of the 8-azabicyclo[3.2.1]octane core itself. ehu.es Furthermore, intramolecular cyclization of derivatives can lead to the formation of additional rings, creating polycyclic systems. rsc.org
Cycloaddition Reactions:
[3+2] cycloaddition reactions are a powerful tool for constructing the 8-azabicyclo[3.2.1]octane scaffold. ehu.esuni-regensburg.de These reactions often involve the generation of an azomethine ylide which then reacts with a dipolarophile. ehu.es The use of chiral catalysts or auxiliaries can lead to the enantioselective synthesis of highly functionalized tropane (B1204802) derivatives. ehu.es Another approach involves the Diels-Alder reaction, which can be used to form the six-membered ring of the bicyclic system.
| Reaction Type | Description | Key Intermediates | Reference |
| Intramolecular N-Alkylation | Formation of the bicyclic core from an acyclic precursor. | Azomethine compounds | ehu.es |
| [3+2] Cycloaddition | Construction of the five-membered ring onto a pyrrolidine (B122466) precursor. | Azomethine ylides | ehu.esuni-regensburg.de |
| Diels-Alder Reaction | Formation of the six-membered ring. | Diene and Dienophile | nih.gov |
Stability and Reactivity under Various Reaction Conditions
The 8-azabicyclo[3.2.1]octane hydrochloride salt is generally a stable compound. The bicyclic structure imparts significant rigidity to the molecule.
Stability:
The hydrochloride salt form enhances the stability and solubility of the compound, particularly in aqueous media. smolecule.com The free base is susceptible to oxidation, but the protonated form is more resistant. The ring system itself is robust and can withstand a range of reaction conditions, including moderately acidic and basic environments, as well as some oxidative and reductive processes. smolecule.comnih.gov For example, a suspension of an 8-azabicyclo[3.2.1]octane derivative in 6N aqueous HCl can be heated under reflux for extended periods. nih.gov
Reactivity Considerations:
The reactivity of the scaffold can be influenced by the substituents present. For instance, the presence of an N-protecting group can significantly alter the reactivity of other functional groups on the ring system. nih.gov The stereochemistry of the bicyclic system also plays a crucial role in directing the approach of reagents, often leading to high diastereoselectivity in reactions. The relative stability of the N-alkyl invertomers can influence interactions with biological targets. academie-sciences.fr
Structural and Conformational Analysis of 8 Azabicyclo 3.2.1 Octane Systems
Stereochemical Considerations: Exo/Endo Isomerism and Its Impact on Reactivity and Biological Activity
The substitution pattern on the carbon atoms of the 8-azabicyclo[3.2.1]octane ring, particularly at the C-3 position, gives rise to stereoisomers designated as exo and endo. This isomerism refers to the orientation of a substituent relative to the larger of the two unsubstituted bridges (C6-C7). An exo substituent points towards this bridge, while an endo substituent points away from it.
A clear example of this is seen in a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides developed as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov In this study, the endo-diastereoisomer (compound 20 in the study) displayed submicromolar inhibitory activity. nih.govacs.org In stark contrast, the corresponding exo-diastereoisomer (compound 21 ) was found to be completely devoid of any activity against the human NAAA enzyme. nih.gov This demonstrates that the specific spatial arrangement of the substituent, dictated by the endo configuration, is a critical requirement for biological activity in this class of compounds.
The synthesis of these systems can be tailored to favor one isomer over the other. For instance, a process for preparing certain mu opioid receptor antagonists yields the final product with high stereospecificity in the endo configuration, achieving an endo to exo ratio greater than 99.1:0.8. google.com Other synthetic procedures can produce mixtures of epimers, which may or may not be desirable depending on the target application. google.com
| Compound Analogue | Stereochemistry | h-NAAA IC50 (μM) | Reference |
|---|---|---|---|
| Sulfonamide Analogue 20 | endo | 0.23 | nih.govacs.org |
| Sulfonamide Analogue 21 | exo | Not Active | nih.gov |
Conformational Dynamics of the Bicyclic Ring System
The 8-azabicyclo[3.2.1]octane skeleton consists of a six-membered piperidine (B6355638) ring and a five-membered cyclopentane (B165970) ring sharing two carbon atoms and the nitrogen bridge. The conformational dynamics are primarily dictated by the puckering of the six-membered piperidine ring, which can adopt several conformations, most notably a chair and a boat form.
N-Invertomer Stereochemistry and Its Influence on Molecular Interactions
The nitrogen atom at position 8 is a stereogenic center, not in the sense of chirality (unless the two paths around the ring are differently substituted), but due to the phenomenon of nitrogen inversion. stereoelectronics.org The lone pair of electrons on the nitrogen and its substituent (e.g., a methyl group in tropane) can exist in two diastereomeric positions relative to the bicyclic framework: axial or equatorial. academie-sciences.fr These two forms are known as invertomers and can rapidly interconvert at room temperature. libretexts.org
The equilibrium between the axial and equatorial invertomers is a critical factor that can influence molecular interactions, particularly with receptor binding sites. academie-sciences.fr The preferred orientation of the N-substituent can affect the molecule's steric profile and its ability to form key interactions. For example, the enantioselectivity of certain reactions is affected by the configurational preference of the N-substituent in the reaction medium. academie-sciences.fr
The ratio of these invertomers is sensitive to the nature of the N-substituent and the solvent environment. Early NMR studies in chloroform (B151607) (CDCl3) suggested a preference for the axial N-substituent in tropinone (B130398) and related structures. academie-sciences.fr However, studies in more polar, protic solvents, which are more relevant to biological systems, show a different picture. For deuterotropinone deuterochloride in D2O, the equatorial-to-axial invertomer ratio was determined by NMR to be 4.2, indicating a strong preference for the equatorial position. academie-sciences.fr Computational and NMR spectroscopic methods have been combined to study these distributions for various N-substituted nortropane derivatives, revealing that the preference can shift based on the steric bulk of the substituent and the polarity of the solvent. academie-sciences.fr
| Compound | Solvent | Method | Equatorial/Axial Ratio | Reference |
|---|---|---|---|---|
| Tropinone | Gas Phase | Computational/Spectroscopic | 2:1 | academie-sciences.fr |
| Deuterotropinone deuterochloride | D2O | NMR | 4.2:1 | academie-sciences.fr |
| N-Substituted Tropinones | CDCl3 | NMR | Slight Axial Preference | academie-sciences.fr |
Computational Studies on Molecular Geometry and Conformational Preferences
Computational chemistry has become an indispensable tool for understanding the intricate structural and energetic details of 8-azabicyclo[3.2.1]octane systems. Methods ranging from molecular mechanics to high-level quantum mechanical calculations are used to predict geometries, conformational preferences, and energy barriers.
Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently used to obtain accurate information. For instance, DFT calculations have been successfully used in combination with 13C NMR to determine the N-invertomer equilibriums in various solvents, providing results that align well with experimental data. academie-sciences.fr The MP2/6-31G* level of theory has been shown to reproduce experimental nitrogen inversion-rotation (NIR) barriers with good accuracy. nih.gov These studies concluded that the height of the inversion barrier is largely determined by the geometry of the Cα-N-Cα fragment within the bicyclic system. nih.gov
DFT has also been applied to investigate the stability of the chair-like versus boat-like conformations of the piperidine ring within these scaffolds. montclair.edu Such calculations are crucial for understanding the inherent rigidity of the system and how modifications might influence its preferred shape. montclair.edu
Furthermore, quantitative structure-activity relationship (QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been developed for series of 8-azabicyclo[3.2.1]octane derivatives. acs.org These 3D-QSAR models provide insights into how steric and electrostatic fields of the molecules influence their binding affinity at biological targets like dopamine (B1211576) and serotonin (B10506) transporters, guiding the design of new, more potent compounds. acs.org
| Computational Method | Application | Key Findings | Reference |
|---|---|---|---|
| DFT & 13C NMR | N-invertomer equilibrium analysis | Verified experimental N-invertomer ratios in various solvents. | academie-sciences.fr |
| MP2/6-31G* & NBO | Nitrogen inversion barrier calculation | Accurately reproduced experimental barriers; identified Cα-N-Cα geometry as key determinant. | nih.gov |
| DFT | Conformational analysis (chair vs. boat) | Determined relative stabilities of piperidine ring conformations. | montclair.edu |
| CoMFA | 3D-QSAR modeling | Identified steric and electrostatic factors influencing transporter binding affinity. | acs.org |
Computational Chemistry and Molecular Modeling of 8 Azabicyclo 3.2.1 Octane Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and geometric properties of 8-azabicyclo[3.2.1]octane derivatives. researchgate.net These methods provide insights into the molecule's electronic structure, orbital energies, and charge distribution, which are crucial for predicting its reactivity and interaction with biological targets.
Theoretical calculations have been employed to investigate the geometry, electronic structure, and energies of these compounds. researchgate.net By analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's susceptibility to nucleophilic and electrophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
Table 1: Quantum Chemical Parameters for Hypothetical 8-Azabicyclo[3.2.1]octane Derivatives
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Parent Scaffold | -6.5 | 1.2 | 7.7 | Low |
| 3-Oxo derivative | -6.8 | 0.9 | 7.7 | Moderate |
| 3-Aryl derivative | -6.2 | 0.5 | 6.7 | High |
This table is illustrative and based on general principles of substituent effects on electronic properties.
Molecular Dynamics Simulations for Conformational Sampling and Interactions
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of 8-azabicyclo[3.2.1]octane derivatives and their dynamic interactions with biological macromolecules. nih.gov These simulations provide an atomistic view of how these molecules behave over time, revealing key information about their binding modes, the stability of protein-ligand complexes, and the conformational changes induced upon binding.
MD simulations have been instrumental in understanding the interactions between 8-azabicyclo[3.2.1]octane-based ligands and their protein targets, such as G-protein coupled receptors and transporters. nih.govnottingham.ac.uk By simulating the protein-ligand complex in a solvated environment, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding affinity and selectivity. These simulations can also elucidate the role of specific residues in the binding pocket, guiding the design of new analogs with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For 8-azabicyclo[3.2.1]octane derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to predict their potency as, for example, muscarinic receptor antagonists. nih.govresearchgate.net
In a notable 3D-QSAR study on a series of 20 benztropine (B127874) analogs with the 8-azabicyclo[3.2.1]octane core, robust CoMFA and CoMSIA models were developed. nih.gov These models demonstrated high internal and external predictive capabilities, as indicated by their statistical parameters. nih.gov
Table 2: Statistical Validation of 3D-QSAR Models for 8-Azabicyclo[3.2.1]octane Analogs
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Estimate (SEE) | F-value |
|---|---|---|---|---|
| CoMFA | 0.819 | 0.991 | 0.064 | 292.5 |
| CoMSIA | 0.810 | 0.988 | 0.072 | 234.1 |
Data sourced from a study on muscarinic receptor antagonists. nih.gov
The contour maps generated from these models provide a visual representation of the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, highlighting the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. semanticscholar.orgmdpi.com
Pharmacophore Modeling and Ligand Design for Target Specificity
Pharmacophore modeling is a crucial component of ligand-based drug design, focusing on the identification of the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. For 8-azabicyclo[3.2.1]octane derivatives, this approach has been instrumental in designing ligands with high affinity and selectivity for various receptors, including dopamine (B1211576) D2-like receptors. nih.gov
Structure-activity relationship (SAR) studies on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives have revealed key pharmacophoric elements that govern their binding affinity for dopamine D2 and D3 receptors. nih.gov For instance, the nature of the N-substituent and the substitution pattern on the 3-aryl ring have been shown to be critical for modulating receptor affinity and selectivity. The introduction of specific heteroaryl ring systems at the 8-position has been explored to identify new pharmacophoric features that enhance binding. nih.gov
Virtual Screening and High-Throughput Computational Approaches
Virtual screening (VS) and high-throughput computational screening are powerful tools for identifying novel hit compounds from large chemical libraries. researchgate.net These methods are particularly useful in the early stages of drug discovery for identifying promising 8-azabicyclo[3.2.1]octane derivatives that target specific biological pathways, such as monoamine transporters (MATs). researchgate.netnih.gov
Docking-based virtual screening has been employed to identify novel inhibitors of MATs, including the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). researchgate.netnih.gov By computationally docking large libraries of compounds into the binding sites of these transporters, researchers can prioritize a smaller subset of molecules for experimental testing. This approach has been successful in identifying 8-azabicyclo[3.2.1]octane derivatives with high affinity and selectivity for DAT. nih.govnih.gov
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction has become an integral part of the drug discovery process, allowing for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles. researchgate.netresearchgate.net
Various computational models and software are available to predict a wide range of ADMET properties for 8-azabicyclo[3.2.1]octane derivatives. researchgate.nettjnpr.org These predictions are based on the molecule's physicochemical properties, such as lipophilicity (logP), solubility, and molecular weight, as well as its structural features. Computational toxicology methods can also be used to predict potential toxicities, such as carcinogenicity, mutagenicity, and cardiotoxicity, by comparing the chemical structure of the compound to known toxicants. nih.govresearchgate.netnih.gov
Application of Machine Learning and Artificial Intelligence in Retrosynthetic Analysis
The synthesis of complex molecules, including novel 8-azabicyclo[3.2.1]octane derivatives, can be a challenging and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are transforming the field of chemical synthesis through the development of computer-aided synthesis planning (CASP) tools. nih.govresearchgate.net
Medicinal Chemistry and Pharmacological Investigations of 8 Azabicyclo 3.2.1 Octane Derivatives
Role as a Privileged Scaffold in Drug Discovery and Development
The 8-azabicyclo[3.2.1]octane scaffold is considered a privileged structure in medicinal chemistry due to its inherent conformational rigidity and the spatial orientation of its substituents. This bicyclic system allows for the precise placement of functional groups in three-dimensional space, enabling targeted interactions with the binding sites of various proteins. Its unique topography has been exploited to design ligands with high affinity and selectivity for a diverse range of biological targets, including G-protein coupled receptors (GPCRs) and transporters. The versatility of this scaffold allows for systematic modifications at multiple positions, facilitating extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of 8-azabicyclo[3.2.1]octane have been investigated for their therapeutic potential in a wide array of conditions, including neurological and psychiatric disorders, pain, and addiction. The ability of this scaffold to be elaborated into compounds that can cross the blood-brain barrier further enhances its utility in developing centrally acting agents. The extensive patent literature surrounding 8-azabicyclo[3.2.1]octane derivatives underscores their importance and continued relevance in the pursuit of novel therapeutics. acs.org
Targeting Specific Receptors and Enzymes
The inherent versatility of the 8-azabicyclo[3.2.1]octane framework has enabled the development of ligands that selectively target a variety of receptors and enzymes.
Monoamine Transporters (Dopamine, Serotonin (B10506), Noradrenaline Transporters)
Derivatives of 8-azabicyclo[3.2.1]octane have been extensively studied as inhibitors of monoamine transporters, which are crucial for regulating the synaptic concentrations of dopamine (B1211576) (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET). google.commdpi.com The rigid nature of the scaffold has been shown to impart stereoselective binding and uptake inhibition at these transporters. nih.govontosight.ai
Research into 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives has revealed that modifications to the 8-position can significantly influence potency and selectivity. nih.govontosight.ai For instance, the introduction of an 8-cyclopropylmethyl group resulted in a compound with high selectivity for DAT over SERT, while an 8-chlorobenzyl derivative showed high selectivity for DAT over NET. nih.govontosight.ai These findings highlight the potential for fine-tuning the pharmacological profile of these compounds through systematic structural modifications.
| Compound ID | N-Substitution | DAT Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | Cyclopropylmethyl | 4.0 | 1060 | - |
| 22g | 4-Chlorobenzyl | 3.9 | - | 1358 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.govontosight.ai
Further studies on 3β-naphthyltropane derivatives have yielded some of the most potent known inhibitors of both dopamine and serotonin transporters based on the tropane (B1204802) structure. researchgate.net The development of Comparative Molecular Field Analysis (CoMFA) models for both DAT and SERT binding has provided valuable insights into the structural factors that govern binding at these two transporters, aiding in the rational design of new, more selective inhibitors. researchgate.net
Opioid Receptors (Mu, Kappa Antagonism)
The 8-azabicyclo[3.2.1]octane scaffold has also been utilized in the development of antagonists for opioid receptors, particularly the mu (µ) and kappa (κ) opioid receptors. google.combioworld.commdpi.com Antagonists of these receptors are of interest for treating a variety of conditions, including opioid-induced side effects and mood disorders.
A series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides has been identified as potent and selective kappa opioid receptor antagonists. Modification of this scaffold led to the development of compounds with good brain exposure. Further structure-activity relationship studies on this series involved modifications to the pendant N-substitution, the linker, and the benzamide (B126) ring to improve opioid and hERG selectivity.
| Compound | κ IC₅₀ (nM) | µ:κ Selectivity | δ:κ Selectivity |
| Analog 6c | 20 | 36 | 415 |
| Compound 12 | 172 | 93 | >174 |
Data sourced from PubMed and related publications.
Muscarinic Acetylcholine (B1216132) Receptors (Agonists and Antagonists)
The 8-azabicyclo[3.2.1]octane core is a well-established scaffold for designing ligands that interact with muscarinic acetylcholine receptors (mAChRs), acting as either agonists or antagonists. These receptors are involved in a wide range of physiological functions, and their modulation has therapeutic potential in various diseases.
Derivatives with oxadiazole side chains attached to the 8-methyl-8-azabicyclo[3.2.1]octane or the corresponding oct-2-ene head group have been synthesized and evaluated as potential muscarinic agonists. Radioligand binding studies have determined their affinities in rat heart and brain, as well as in cell lines expressing m1 or m3 receptor subtypes. One of the most active compounds in this series was (1R,5S)-2-[3-Amino-1,2,4-oxadiazol-5-yl]-8-methyl-8-azabicyclo-[3.2.1]oct-2-ene.
Conversely, the scaffold has been used to develop potent muscarinic receptor antagonists. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including CoMFA and Comparative Molecular Similarities Indices Analysis (CoMSIA), have been performed on a series of 20 benztropine (B127874) analogs based on the 8-azabicyclo[3.2.1]octane structure. These models have helped to elucidate the structural requirements for potent muscarinic receptor blockade and are being used to guide the design of novel muscarinic antagonists.
Neurokinin-1 (NK1) Receptor Antagonism
Derivatives of 8-azabicyclo[3.2.1]octane have been investigated as antagonists of the neurokinin-1 (NK1) receptor, a target for the treatment of depression, anxiety, and emesis. A series of 1-phenyl-8-azabicyclo[3.2.1]octane ethers has been identified as high-affinity NK1 antagonists.
Structure-activity relationship studies revealed that substitution at the 6-exo-position led to compounds with a prolonged duration of action in vivo. Furthermore, the incorporation of an α-methyl substituent in the pendent benzyl (B1604629) ether side chain resulted in increased selectivity over the hERG channel, an important consideration for cardiovascular safety. Another series of 8-azabicyclo[3.2.1]octane benzylamine (B48309) derivatives has also been explored, with acidic substituents at the C6 position yielding high-affinity compounds for the human NK1 receptor with good selectivity over the hERG channel.
ATR Kinase Inhibition for Cancer and Associated Diseases
While the broader class of azabicyclic compounds has been explored for ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibition, specific research on the 8-azabicyclo[3.2.1]octane scaffold itself is less prevalent. However, related structures have shown promise. For instance, chromone (B188151) derivatives incorporating a 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane moiety have been synthesized and evaluated as potential ATR kinase inhibitors. One such compound demonstrated inhibition of Chk1 phosphorylation, a downstream target of ATR, in HeLa cells at a concentration of 5 µM. This finding suggests that the 8-azabicyclo[3.2.1]octane framework, with appropriate substitutions, could be a viable scaffold for the development of novel ATR kinase inhibitors for cancer therapy.
ELOVL6 Enzyme Inhibition for Metabolic Disorders
The enzyme Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical catalyst in the elongation of long-chain fatty acyl-CoAs and has emerged as a significant target for the therapeutic intervention of metabolic disorders. researchgate.net Research has identified a novel class of 3-sulfonyl-8-azabicyclo[3.2.1]octane derivatives as potent inhibitors of this enzyme. researchgate.netmolaid.com An ultrahigh throughput screening of chemical collections led to the discovery of this specific class of ELOVL6 inhibitors. researchgate.net
Subsequent optimization of an initial lead compound resulted in the identification of a potent, selective, and orally available ELOVL6 inhibitor, referred to as ELOVL6-IN-4 (or compound 1w in some studies). medchemexpress.comgoogle.com This compound demonstrates significant inhibitory activity against both human and mouse ELOVL6, with IC50 values of 79 nM and 94 nM, respectively. medchemexpress.com Furthermore, it exhibits excellent selectivity over other human ELOVL subtypes (ELOVL1, -2, -3, and -5). medchemexpress.com In cellular assays, this inhibitor potently reduced the fatty acid elongation index in mouse hepatocyte cells with an IC50 of 30 nM. medchemexpress.com The investigation into these compounds underscores the potential of the 8-azabicyclo[3.2.1]octane scaffold in developing treatments for metabolic diseases linked to ELOVL6 activity. researchgate.net
| Compound Class | Target Enzyme | Specific Inhibitor Example | hELOVL6 IC50 | mELOVL6 IC50 | Cellular Elongation Index IC50 |
| 3-sulfonyl-8-azabicyclo[3.2.1]octane | ELOVL6 | ELOVL6-IN-4 | 79 nM | 94 nM | 30 nM (in H2.35 cells) |
Other Identified Biological Targets
Beyond ELOVL6, the versatile 8-azabicyclo[3.2.1]octane scaffold has been shown to interact with a range of other significant biological targets, leading to diverse pharmacological activities. ontosight.ainih.govgoogle.com
A prominent area of investigation has focused on monoamine transporters. Derivatives have been synthesized and evaluated for their binding affinity and inhibition of the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). nih.gov Structure-activity relationship (SAR) studies on certain 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed potent and selective affinity for the DAT, suggesting their potential as ligands for this transporter. nih.gov
Another key target is the mu-opioid receptor. Novel 8-azabicyclo[3.2.1]octane compounds have been developed that act as antagonists at this receptor. google.comwipo.intgoogle.com These antagonists are specifically designed to be peripherally selective, which is a crucial feature for treating opioid-induced side effects without interfering with centrally-mediated analgesia. google.com
The 8-azabicyclo[3.2.1]octane framework is also the core of tropane alkaloids, which are known to interact with various central nervous system receptors. ontosight.airesearchgate.net Consequently, derivatives have been explored as cholinergic ligands, specifically at nicotinic acetylcholine receptors. wipo.int These interactions open up therapeutic possibilities for a wide range of disorders related to the cholinergic system. wipo.int
| Target Class | Specific Target | Action | Investigated Derivative Class |
| Monoamine Transporters | DAT, SERT, NET | Inhibitor/Ligand | 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes |
| Opioid Receptors | Mu-opioid receptor | Antagonist | Disubstituted alkyl-8-azabicyclo[3.2.1]octanes |
| Cholinergic Receptors | Nicotinic Acetylcholine Receptors | Ligand | 8-azabicyclo[3.2.1]oct-2-ene and -octane derivatives |
Therapeutic Area Exploration
Central Nervous System Disorders (e.g., Depression, Neurological Disorders, Parkinson's Disease, Pain Management, Addiction)
The ability of 8-azabicyclo[3.2.1]octane derivatives to cross the blood-brain barrier and interact with CNS receptors makes them promising candidates for treating a variety of neurological and psychiatric conditions. ontosight.ai Their action as monoamine reuptake inhibitors is particularly relevant for the treatment of depression. google.comgoogle.com By blocking the reuptake of neurotransmitters like dopamine and serotonin, these compounds can modulate synaptic concentrations, which is a key mechanism in antidepressant therapy. nih.govontosight.ai
In the context of addiction, particularly cocaine abuse, derivatives that selectively target the dopamine transporter (DAT) are of significant interest. nih.gov The development of potent and selective DAT inhibitors based on this scaffold could lead to medications that mitigate the reinforcing effects of cocaine. nih.govacs.org
The scaffold has also been investigated for its potential in treating Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. scirp.org A study on specific 8-azabicyclo[3.2.1]octane analogs showed that they could significantly reduce drug-induced catatonia and tremors in animal models, with some compounds exhibiting greater activity than the reference drug, atropine. scirp.org The GABAergic system, which is implicated in pain and addiction, is another area of exploration for these compounds. iu.edu Furthermore, their activity as cholinergic ligands at nicotinic acetylcholine receptors suggests broad potential for treating neurodegeneration, pain, and withdrawal symptoms. wipo.int
Gastrointestinal Motility Disorders (Opioid-Induced Bowel Dysfunction, Post-Operative Ileus)
A significant application for 8-azabicyclo[3.2.1]octane derivatives is in the management of gastrointestinal motility disorders, specifically those induced by opioid analgesics. google.comgoogle.com Opioid-induced bowel dysfunction (OBD) and post-operative ileus (POI) are common and debilitating conditions. google.com Researchers have developed novel 8-azabicyclo[3.2.1]octane compounds that function as peripherally selective mu-opioid receptor antagonists. google.com This selectivity is key, as it allows the compounds to counteract the effects of opioids in the gastrointestinal tract—such as constipation and reduced motility—without reversing the desired pain relief effects mediated by opioid receptors in the central nervous system. google.comgoogle.com These antagonists are expected to be useful in treating the symptoms of both OBD and POI. google.comwipo.int
Oncology and Hemoglobinopathies
The therapeutic potential of the 8-azabicyclo[3.2.1]octane scaffold extends to oncology and the treatment of hemoglobinopathies. googleapis.commolaid.com Specifically, 3-oxa-8-azabicyclo[3.2.1]octane derivatives have been patented for their use in treating cancer and hemoglobin-related disorders like sickle cell disease and β-thalassemia. googleapis.comjustia.comucsd.edu These compounds may exert their effects through the inhibition of Protein Arginine Methyltransferase 5 (PRMT5), which is a target in these disease areas. google.com Combination therapies involving PRMT5 inhibitors and other agents are being explored for treating hemoglobinopathies. google.com
Antimicrobial and Antiviral Activities
Investigations into 8-azabicyclo[3.2.1]octane derivatives have revealed promising antimicrobial and antiviral properties. A study focused on the synthesis of 8-aza-bicyclo[3.2.1]octyl hydrazide derivatives identified compounds with significant activity against several bacterial and fungal strains. asianpubs.org Specifically, derivatives containing a thiosemicarbazide (B42300) moiety or a 4,4-diflorocyclohexane carboxylic hydrazide showed notable efficacy. asianpubs.org
In the antiviral domain, the 8-azabicyclo[3.2.1]octane scaffold is present in the successful HIV inhibitor Maraviroc. jmchemsci.com Maraviroc functions as a CCR5 receptor antagonist, blocking a key co-receptor that HIV uses to enter immune cells. jmchemsci.com Additionally, research suggests that inhibitors of the host cell enzyme ELOVL6, which include 3-sulfonyl-8-azabicyclo[3.2.1]octane compounds, could serve as broad-spectrum antiviral agents by modulating host cell fatty acid metabolism. google.com
| Compound Class / Name | Activity | Mechanism of Action | Target Disease / Pathogen |
| 8-aza-bicyclo[3.2.1]octyl hydrazide derivatives | Antibacterial, Antifungal | Not specified | Various bacteria and fungi |
| Maraviroc | Antiviral | CCR5 receptor antagonist | HIV |
| 3-sulfonyl-8-azabicyclo[3.2.1]octane derivatives | Antiviral (potential) | ELOVL6 Inhibition | Broad-spectrum viruses |
Nematicidal Activities
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been investigated for their potential as nematicidal agents, targeting economically significant plant-parasitic nematodes. Research has focused on the synthesis of novel compounds and the evaluation of their efficacy against species such as the pinewood nematode (Bursaphelenchus xylophilus) and the root-knot nematode (Meloidogyne incognita).
One area of investigation involves 8-azabicyclo[3.2.1]octane-3-isoxazole oxime derivatives. researchgate.net A study detailing the synthesis of nineteen such compounds through a 1,3-dipolar cycloaddition reaction revealed promising bioactivity. researchgate.net Preliminary bioassays showed that these compounds exhibited significant nematicidal effects against Meloidogyne incognita at a concentration of 25 mg/L. researchgate.net Notably, the compound 8-methyl-8-azabicyclo-[3.2.1]octan-3-one-O-((3-(4-nitrophenyl)-4,5-dihydroisoxazol-5-yl)methyl)oxime demonstrated the highest activity, achieving a 55.6% inhibition rate at a concentration as low as 1 mg/L. researchgate.netresearchgate.net
Another class of derivatives, 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones, has also been synthesized and evaluated. researchgate.net These compounds, derived from 5-HT3 receptor antagonists, were tested against both pinewood and root-knot nematodes. At a concentration of 10 mg/L, 3-(tert-butylimino)-5-chloro-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one showed a good lethal rate of 75% against B. xylophilus. researchgate.net Furthermore, 3-(tert-butylimino)-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one induced a serious nervous curl effect in the same nematode species at the same concentration. researchgate.net
The following table summarizes the nematicidal activities of selected 8-azabicyclo[3.2.1]octane derivatives.
| Compound Name | Target Nematode | Concentration | Observed Effect |
| 8-methyl-8-azabicyclo-[3.2.1]octan-3-one-O-((3-(4-nitrophenyl)-4,5-dihydroisoxazol-5-yl)methyl)oxime | Meloidogyne incognita | 1 mg/L | 55.6% inhibition researchgate.net |
| 3-(tert-butylimino)-5-chloro-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one | Bursaphelenchus xylophilus | 10 mg/L | 75% lethal rate researchgate.net |
| 3-(tert-butylimino)-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one | Bursaphelenchus xylophilus | 10 mg/L | Serious nervous curl effect researchgate.net |
Anti-inflammatory Research
The 8-azabicyclo[3.2.1]octane framework has served as a structural core for the development of novel anti-inflammatory agents. A significant focus of this research has been on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme responsible for the degradation of the endogenous anti-inflammatory lipid, palmitoylethanolamide (B50096) (PEA). nih.govacs.org By inhibiting NAAA, the levels of PEA are increased, prolonging its analgesic and anti-inflammatory effects. nih.govacs.org
A novel class of NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide core has been identified and optimized. nih.gov An extensive structure-activity relationship study led to the discovery of potent, systemically available compounds that inhibit NAAA through a non-covalent mechanism. acs.org The lead optimization process resulted in the identification of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689), which inhibits human NAAA in the low nanomolar range with an IC50 value of 0.042 µM. nih.govacs.org This compound represents a significant improvement over initial hits and is considered a promising candidate for further investigation in the management of inflammatory conditions. nih.govacs.org
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Intensive SAR studies have been crucial in refining the therapeutic potential of 8-azabicyclo[3.2.1]octane derivatives, tailoring their selectivity and potency for specific biological targets such as monoamine transporters and the NAAA enzyme. nih.govnih.gov
In the context of monoamine transporters, research has explored 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives. nih.govnih.gov These studies investigated how modifications to the substituent on the nitrogen atom of the tropane ring system affect binding affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.govnih.gov It was found that an 8-cyclopropylmethyl group imparted high SERT/DAT selectivity, with one derivative showing a DAT K(i) of 4.0 nM and a SERT/DAT selectivity ratio of 1060. nih.gov Similarly, an 8-chlorobenzyl derivative was highly selective for DAT over NET, with a DAT K(i) of 3.9 nM and a NET/DAT selectivity ratio of 1358. nih.gov These findings highlight the critical role of the N-substituent in optimizing ligand-transporter selectivity. nih.gov
For NAAA inhibitors, SAR studies on pyrazole azabicyclo[3.2.1]octane sulfonamides led to significant lead optimization. nih.govacs.org Initial screening identified a hit compound which was systematically modified to improve its drug-like properties. nih.gov Constraining a piperidine (B6355638) core into the more rigid 8-azabicyclo[3.2.1]octane scaffold was found to be beneficial, boosting potency approximately 5-fold. nih.gov Further modifications focused on the pyrazole and pyrazine (B50134) rings. The introduction of an ethoxymethyl side chain on the pyrazine ring was a key optimization step, modulating lipophilicity while maintaining high activity. This led to the development of compound 50 (ARN19689), which demonstrated a superior pharmacological and pharmacokinetic profile compared to the initial lead compound. nih.govacs.org
The table below presents SAR data for selected NAAA inhibitors.
| Compound | Core Structure | Key Substituents | h-NAAA IC50 (µM) |
| Hit Compound 1 | Piperidine-pyrazole sulfonamide | 3-methyl-5-n-propyl on pyrazole | 1.09 |
| Compound 20 | Azabicyclo[3.2.1]octane-pyrazole sulfonamide | 3-methyl-5-n-propyl on pyrazole | 0.23 |
| Lead Compound 39 | Azabicyclo[3.2.1]octane-pyrazole sulfonamide | Pyrazinyloxy group | Potent inhibitor |
| Optimized Compound 50 (ARN19689) | Azabicyclo[3.2.1]octane-pyrazole sulfonamide | Ethoxymethyl-pyrazinyloxy group | 0.042 |
Mechanism of Action Studies at the Molecular and Cellular Level
Investigations into the mechanism of action of 8-azabicyclo[3.2.1]octane derivatives have revealed their interaction with key proteins involved in neurotransmission and inflammatory pathways.
A primary mechanism for many derivatives is the modulation of monoamine transporters (DAT, SERT, and NET). nih.gov Compounds such as the 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes act by binding to these transporters, thereby inhibiting the reuptake of neurotransmitters like dopamine and serotonin from the synaptic cleft. nih.govnih.gov This blockade leads to an increased extracellular concentration of the neurotransmitters, enhancing their signaling. The SAR studies for these compounds aim to fine-tune their affinity and selectivity for a specific transporter, which is crucial for achieving the desired pharmacological effect while minimizing off-target interactions. nih.gov
For the anti-inflammatory pyrazole azabicyclo[3.2.1]octane sulfonamides, the mechanism of action is the non-covalent inhibition of the NAAA enzyme. acs.org NAAA is a cysteine hydrolase that mediates the cellular breakdown of PEA. nih.gov By inhibiting NAAA, these compounds prevent PEA degradation, thereby increasing its endogenous levels and prolonging its anti-inflammatory and analgesic efficacy at the site of inflammation. nih.govacs.org
Pharmacokinetic and Pharmacodynamic Profiling Methodologies
The metabolic stability of 8-azabicyclo[3.2.1]octane derivatives is a critical factor in their development as therapeutic agents and diagnostic tools. Both in vitro and in vivo methods are employed to assess how these compounds are metabolized.
In vitro studies commonly utilize liver microsomes from various species, including humans, rats, and mice, to predict metabolic fate. acs.orgmdpi.com For example, the stability of the NAAA inhibitor ARN19689 was assessed using pooled liver microsomes. acs.org Similarly, the metabolism of the PET radioligand (+)-[18F]flubatine was studied by incubating it with liver microsomes, which helped to generate and identify metabolites that were later confirmed in vivo. mdpi.com Such assays are essential for early-stage profiling of drug candidates. google.com
In vivo metabolic stability is often evaluated in animal models by analyzing plasma and tissue samples after administration of the compound. For the PET tracer [2'-[18F]Fluoroethyl (lR-2-exo-3-exe)-8-methyl-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]-octane-2-carboxylate] ([18F]FECT), analysis of rat plasma and brain tissue via reversed-phase high-performance liquid chromatography (RP-HPLC) showed high stability. nih.gov At 3 hours post-injection, 93% of the radioactivity in plasma and 96% in the cerebrum corresponded to the intact tracer, indicating negligible metabolism in the brain. nih.gov Likewise, (+)-[18F]flubatine showed high metabolic stability in humans, with 95.9% of the parent tracer remaining in plasma 30 minutes after injection. mdpi.com
Improving the oral bioavailability of 8-azabicyclo[3.2.1]octane derivatives is a key challenge in their optimization as drug candidates. Poor bioavailability can stem from factors such as low aqueous solubility, high lipophilicity, or rapid first-pass metabolism.
One successful strategy involves the modulation of physicochemical properties through structural modification. In the development of NAAA inhibitors, the lead compound 39, while potent, had suboptimal drug-like properties. nih.gov To enhance its profile, an ethoxymethyl side chain was incorporated into the molecule. This modification increased polarity, leading to a compound (ARN19689) with a better balance of reduced lipophilicity and sustained activity, ultimately resulting in a superior pharmacokinetic profile. nih.govacs.org
Blood-Brain Barrier Penetration Studies
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids, has been the subject of numerous investigations to understand and optimize its passage into the brain. Key physicochemical properties that influence BBB penetration include lipophilicity, molecular weight, polar surface area, and ionization state. dntb.gov.uapatsnap.com
Research into nortropane derivatives, which are structurally related to 8-azabicyclo[3.2.1]octane, highlights the challenge of balancing receptor affinity with optimal BBB penetration. In one study, derivatives of 6β-acetoxynortropane were synthesized to create a radiotracer for muscarinic M2 receptors. The goal was to optimize lipophilicity to enhance BBB penetration while limiting non-specific uptake and maintaining a small molecular size. nih.gov However, the modifications that made the compounds suitable for radioiodination resulted in a loss of affinity and selectivity for the target receptor. nih.gov
Another study focused on developing N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter (DAT). The lipophilicity of these molecules, measured as LogP, was found to be a crucial factor for BBB penetration. nih.gov The derivative [¹⁸F]6d, with a LogP of 1.88, was able to cross the BBB, showing an initial brain uptake of 0.40% of the injected dose per gram (%ID/g) at 2 minutes post-injection. nih.gov This LogP value was noted to be slightly lower than the optimal range (2.0–3.5) for crossing the BBB, suggesting that further structural modifications could improve brain uptake. nih.gov Once in the brain, this compound showed selective localization in the striatum, a region with high DAT concentration. nih.gov
Further research on a potent and selective mTORC1/2 inhibitor, PQR620, which features a 3-oxa-8-azabicyclo[3.2.1]octan-8-yl moiety, demonstrated excellent brain penetrability. acs.org In mice, the maximum concentration (Cmax) in the brain was reached within 30 minutes, with a half-life exceeding 5 hours. This brain penetration was consistent with in vitro MDCK permeability assays, which indicated rapid, passive diffusion independent of P-glycoprotein (P-gp) transport. acs.org
These studies underscore the delicate balance required in designing 8-azabicyclo[3.2.1]octane derivatives for CNS applications. Modifications aimed at improving target affinity must be carefully weighed against their impact on physicochemical properties that govern BBB permeability.
| Compound | Target | Lipophilicity (LogP) | Brain Uptake/Permeability Metric | Reference |
|---|---|---|---|---|
| [¹⁸F]6d (N-fluoropyridyl tropane derivative) | Dopamine Transporter (DAT) | 1.88 | 0.40 %ID/g at 2 min | nih.gov |
| PQR620 (mTORC1/2 inhibitor) | mTORC1/2 | Not specified | Rapid, passive diffusion in MDCK assay; Cmax in brain at 30 min | acs.org |
| 6β-4′-iodobenzyl ether of 6β-nortropinol (5b) | Muscarinic M2 Receptor | Not specified | Designed for BBB penetration, but showed low affinity | nih.gov |
Protein-Ligand Interaction Analysis and Binding Kinetics
The 8-azabicyclo[3.2.1]octane framework serves as a versatile scaffold for designing ligands that interact with a wide range of protein targets, including monoamine transporters and neurotransmitter receptors. Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular determinants of binding affinity and selectivity.
Derivatives of 8-azabicyclo[3.2.1]octane have been extensively investigated as ligands for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. In one series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the rigid skeleton was found to impart modest stereoselective binding and uptake inhibition at the DAT. nih.govnih.gov SAR studies revealed that the substituent at the 8-position significantly influences both potency and selectivity. For instance, the 8-cyclopropylmethyl derivative (22e) was identified as a highly potent and selective DAT ligand, with a DAT binding affinity (Ki) of 4.0 nM and a SERT/DAT selectivity ratio of 1060. nih.govnih.gov Similarly, the 8-(4-chlorobenzyl) derivative (22g) showed high affinity for DAT (Ki = 3.9 nM) and remarkable selectivity over NET (NET/DAT ratio = 1358). nih.gov
The tropane scaffold has also been utilized to develop ligands for nicotinic acetylcholine receptors (nAChRs). A series of 2- and 3-isoxazole substituted 8-azabicyclo[3.2.1]octane derivatives were synthesized and evaluated for their binding to nAChRs in rat brain. The 2β-isoxazolyl derivative (9b) emerged as the most potent compound, with a Ki of 3 nM, which is twice the binding affinity of nicotine. nih.gov The stereochemistry of the substituent was critical, as the 2α- and 3α-isomers exhibited significantly lower, micromolar binding affinities. nih.gov
Binding kinetics studies provide deeper insights into the interaction between a ligand and its receptor. For the potent cocaine analog [³H]CFT (WIN 35,428), which contains the 8-azabicyclo[3.2.1]octane core, binding to caudate putamen membranes was rapid and reversible. nih.gov Equilibrium was reached within 2 hours. The binding displayed two distinct components: a high-affinity site with a dissociation constant (Kd) of 4.7 nM and a low-affinity site with a Kd of 60 nM. These affinity values were more than four times lower (i.e., higher affinity) than those observed for cocaine itself, while the density of binding sites (Bmax) was comparable for both drugs. nih.gov Further studies on a different cocaine analogue showed that both high concentrations of sodium (Na+) and potassium (K+) ions can accelerate the dissociation of the ligand from the dopamine transporter, indicating a complex allosteric interaction between the ions and the ligand binding site. researchgate.net
Applications in Advanced Technologies and Materials Science
Radiopharmaceutical Development and Diagnostic Imaging Agents
The 8-azabicyclo[3.2.1]octane framework is a cornerstone in the development of radiopharmaceuticals, particularly for imaging the dopamine (B1211576) transporter (DAT) in the brain using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). researchgate.net Derivatives of this compound are labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), to serve as diagnostic radiotracers. nih.govresearchgate.net These agents allow for the in-vivo visualization and quantification of DAT levels, which is crucial for the diagnosis and study of neurodegenerative conditions like Parkinson's disease. researchgate.netnih.gov
The development process involves synthesizing precursor molecules, often chlorinated or tosylated tropane (B1204802) derivatives, which then undergo nucleophilic substitution with a radioisotope like ¹⁸F. researchgate.netnih.gov For example, cocaine-derived analogues such as FE-β-CIT and LBT-999 have been labeled with ¹⁸F for this purpose. researchgate.net The goal is to create radioligands with high binding affinity for the target, appropriate lipophilicity to cross the blood-brain barrier, and metabolic stability to ensure clear imaging. nih.govnih.gov
Detailed research findings on select 8-azabicyclo[3.2.1]octane-based radiotracers are presented below.
| Radiotracer | Full Chemical Name | Isotope | Imaging Modality | Target | Key Findings |
| [¹⁸F]FECT | 2′-[¹⁸F]Fluoroethyl (lR-2-exo-3-exe)-8-methyl-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]-octane-2-carboxylate | ¹⁸F | PET | DAT | A potent DAT inhibitor with a high inhibitory constant (Ki) of 6 nM, used as a radioligand for imaging dopamine transporters. nih.gov |
| [¹⁸F]FE-PE2I | ¹⁸F-(E)-N-(3-iodoprop-2-enyl)-2β-carbofluoroetoxy-3β-(4-methyl-phenyl)nortropane | ¹⁸F | PET | DAT | A potent DAT inhibitor used as a radioligand for PET imaging. nih.gov |
| [¹⁸F]LBT-999 | 8-((E)-4-fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester | ¹⁸F | PET | DAT | A selective radioligand developed for the in-vivo neuroimaging and quantification of the dopamine transporter. researchgate.net |
| [¹¹C]NS8880 | Not specified | ¹¹C | PET | NET | A precursor analog to the fluorinated NET tracer [¹⁸F]NS12137. nih.gov |
| [¹⁸F]NS12137 | exo-3-[ (6-[¹⁸F]fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]-octane | ¹⁸F | PET | NET | Shows higher binding affinity for norepinephrine (B1679862) transporters (NET) over serotonin (B10506) and dopamine transporters. nih.gov |
| ⁹⁹ᵐTc-TRODAT-1 | Technetium-99m-labeled tropane derivative | ⁹⁹ᵐTc | SPECT | DAT | An effective agent for identifying patients with Parkinson's disease by binding to dopamine transporters. researchgate.net |
Drug Delivery Systems Utilizing the 8-Azabicyclo[3.2.1]octane Moiety
The 8-azabicyclo[3.2.1]octane moiety is a key component in designing molecules intended for central nervous system (CNS) activity, and its structural features inherently influence drug delivery. nih.gov The lipophilicity of derivatives can be tailored to improve penetration across the blood-brain barrier, a critical step in delivering therapeutics for neurological disorders. nih.govnih.gov For instance, the addition of groups like the diphenylmethoxy moiety enhances lipophilicity, which in turn can improve drug distribution. nih.gov
While not always incorporated into a separate carrier, the scaffold itself is fundamental to the active agent in many pharmaceutical compositions. google.comgoogle.com The development of scaffold-based drug delivery systems, which can offer targeted and sustained release, is a growing area of research. nih.gov These systems can be designed to release therapeutic agents in response to specific physiological triggers, minimizing systemic toxicity. nih.gov The principles of these advanced systems are applicable to drugs built upon the 8-azabicyclo[3.2.1]octane core, aiming to enhance their therapeutic efficacy by ensuring they reach their target site in effective concentrations. Nanoparticle-based drug delivery systems, for example, are being explored to improve the treatment of a range of diseases by enhancing the performance of conventional drugs. mdpi.com
Bioconjugation and Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. website-files.comwikipedia.org These reactions typically involve pairs of functional groups that are mutually reactive but inert to the biological environment, such as azides and cyclooctynes in copper-free click chemistry. wikipedia.org This strategy is widely used for applications like in-vivo imaging, target identification, and drug delivery. website-files.comresearchgate.net
The 8-azabicyclo[3.2.1]octane scaffold is a prime candidate for these applications due to its chemical stability and the ability to undergo late-stage functionalization. acs.org This allows for the introduction of bioorthogonal handles—such as azides, alkynes, or strained alkenes—at various positions on the tropane ring. acs.org Once functionalized, these derivatives can be conjugated to other molecules, such as fluorescent dyes, targeting ligands, or polymers, within a biological setting. While specific, widespread applications of 8-azabicyclo[3.2.1]octane in bioorthogonal chemistry are still an emerging area, its structural versatility makes it a highly suitable platform for developing next-generation molecular probes and therapeutic conjugates. acs.org
Biosensor Development Incorporating 8-Azabicyclo[3.2.1]octane Scaffolds
The 8-azabicyclo[3.2.1]octane core is the defining feature of tropane alkaloids like cocaine and atropine, substances that are often targets for detection in law enforcement, food safety, and clinical monitoring. acs.orgnih.govmdpi.com This has led to the development of highly specific biosensors that use the tropane scaffold as the recognition element.
These biosensors are often immuno-based, such as lateral flow immunoassays (LFIA) or enzyme-linked immunosorbent assays (ELISA), which utilize antibodies that specifically bind to the tropane structure. nih.govnih.govmdpi.com For example, broad-spectrum antibodies have been developed that can detect a range of tropane alkaloids in food samples like honey and buckwheat cereals. nih.govacs.org
Electrochemical sensors represent another major class. jst.go.jpmdpi.com These devices measure changes in electrical signals upon the binding of the target analyte. For instance, sensors have been designed for cocaine detection in biological samples by modifying electrodes with materials that interact with its 8-methyl-8-azabicyclo[3.2.1]octane core. nih.govmdpi.com
| Sensor Type | Target Analyte(s) | Principle | Sample Matrix | Detection Limit (LOD) |
| Lateral Flow Immunoassay (LFIA) | Atropine, Scopolamine (B1681570), Homatropine, etc. | Utilizes gold nanoparticles (AuNPs) and broad-spectrum antibodies for competitive immunoassay. nih.govmdpi.com | Honey | 0.22 - 6.34 ng/mL |
| Immunosensor Platform (AEC-based) | Tropane Alkaloids (TAs) | An antibody-enzyme complex (AEC) with dual antigen recognition and catalytic activity is used in a competitive reaction. nih.gov | Food (e.g., Honey) | 0.02 - 409.11 µg/kg |
| Modular Workflow (PI-LPME and icLFIA) | Atropine, Scopolamine, Homatropine, Anisodine | Combines solid-liquid extraction, paper-immobilized liquid phase microextraction, and an immunochemical lateral flow assay. acs.org | Buckwheat Cereals | Enables detection at regulatory levels (e.g., 5-10 µg/kg for atropine). acs.org |
| Electrochemical Sensor (Oh-Pd²⁺: Co₃O₄-C/GCE) | Cocaine | An octahedral palladium-doped cobaltite (B72492) composite-modified glassy carbon electrode (GCE) for electrochemical detection. nih.gov | Biological Specimens | Not specified |
| Electrochemical Sensor (3-HO-ABOO) | Glucose, Drugs | Based on 3-hydroxy-8-azabicyclo[3.2.1]octane N-oxyl, a related N-oxyl radical, for non-enzymatic electrochemical sensing. jst.go.jp | Physiological conditions | Not specified |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the non-covalent interactions between molecules, a key aspect of which is host-guest chemistry, where a 'host' molecule with a cavity binds a complementary 'guest' molecule. researchgate.net The 8-azabicyclo[3.2.1]octane structure can participate in such interactions, acting as a guest that fits into the cavity of a larger host molecule.
However, the steric hindrance of the bicyclic tropane structure can present challenges for forming stable host-guest complexes with conventional hosts like cyclodextrins. researchgate.net Research in this area explores the design of specialized receptors. One advanced strategy is molecular imprinting, where a polymer network is formed around a template molecule (in this case, a tropane derivative). After the template is removed, it leaves a cavity that is specifically shaped to re-bind the target molecule with high selectivity. This approach is being investigated for the development of highly specific sensors for tropane derivatives. researchgate.net The interactions are driven by a combination of forces, including hydrogen bonds, π-π stacking, and electrostatic interactions. researchgate.net
Polymer and Materials Science Applications
The rigid, bicyclic structure of the 8-azabicyclo[3.2.1]octane core makes it an interesting building block for polymers and advanced materials. Incorporating such a rigid scaffold into a polymer backbone can impart unique thermal and mechanical properties. Research has demonstrated the synthesis and polymerization of related bicyclic lactams, such as 8-oxa-6-azabicyclo[3.2.1]octan-7-one, indicating the feasibility of using these structures as monomers. capes.gov.br
Furthermore, derivatives of the related 8-oxa-3-azabicyclo[3.2.1]octane system have been used to produce bio-based polymer monomers like tetrahydrofuran-2,5-dimethanol. acs.org In synthetic chemistry, polymers are also used as protecting groups for the nitrogen atom of the scaffold during the synthesis of complex derivatives. google.com While still a developing field, the use of the 8-azabicyclo[3.2.1]octane moiety in materials science holds potential for creating novel polymers with controlled architectures and enhanced properties.
Advanced Analytical and Characterization Techniques in 8 Azabicyclo 3.2.1 Octane Research
Spectroscopic Methods for Structural Elucidation of Novel Derivatives (e.g., advanced NMR, HRMS)
The unambiguous determination of the chemical structure of novel 8-azabicyclo[3.2.1]octane derivatives heavily relies on a combination of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, are fundamental tools for elucidating molecular formulas and detailed structural features.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. For instance, in the characterization of novel diazepin-5-one scaffolds derived from carbapenems, HRMS (ESI+) was used to confirm the calculated mass for the protonated molecule [M+H]⁺, providing strong evidence for the proposed structures. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insights into the molecular framework.
¹H NMR provides information on the chemical environment and connectivity of protons. Diagnostic signals for the bicyclic skeleton, such as the bridgehead protons, can confirm the integrity of the 8-azabicyclo[3.2.1]octane core. nih.gov For example, in a series of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters, the H₁ proton typically appears as a doublet between δ 4.97-5.01 ppm. nih.gov
¹³C NMR complements ¹H NMR by providing data on the carbon skeleton.
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity between atoms, which is critical for assigning the structure of complex derivatives. ipb.ptpwr.edu.pl These methods help to distinguish between isomers and confirm the substitution patterns on the bicyclic ring.
The following table summarizes representative spectroscopic data for select 8-azabicyclo[3.2.1]octane derivatives from research literature.
| Compound/Derivative | Spectroscopic Technique | Key Findings / Data |
| Ethyl N-Boc-8-azabicyclo[3.2.1]oct-6-ene-1-carboxylate | ¹H NMR (400 MHz, CDCl₃) | δ 1.22 (t, J = 7.1 Hz, 3H), 1.40 (s, 9H), 1.94–2.07 (m, 2H) 2.08–2.20 (m, 6H), 4.14 (q, J = 7.1 Hz, 2H), 4.83 (br s, 1H), 5.65 (m, 2H). nih.gov |
| Ethyl N-Boc-8-azabicyclo[3.2.1]oct-6-ene-1-carboxylate | ¹³C NMR (100 MHz, CDCl₃) | δ 14.07, 23.18, 28.19, 34.13, 60.97, 62.29, 79.65, 130.85, 154.61, 174.26. nih.gov |
| 1,4 diazepin-5-one scaffold | HRMS (ESI+) | m/z calculated for C₂₄H₂₆N₃O₇ [M+H]⁺: 468.1765; found 468.1802. rsc.org |
Crystallographic Studies of 8-Azabicyclo[3.2.1]octane Complexes
X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a molecule in its crystalline state. This technique is invaluable for confirming absolute stereochemistry, determining molecular conformation, and analyzing intermolecular interactions in 8-azabicyclo[3.2.1]octane derivatives.
Crystallographic studies have revealed that the bicyclic skeleton of 3-aminotropane adopts a boat-like conformation. iucr.org In a specific study, the crystal structure of a salt formed between diprotonated endo-3-aminotropane and a copper(II) anionic cluster, (C₈H₁₈N₂)[CuCl₃(NO₃)(H₂O)], was determined. iucr.org The analysis of this structure showed an extensive network of intermolecular hydrogen bonds, including N—H⋯O, O—H⋯Cl, and N—H⋯Cl interactions, which dictate the packing of the ions in the crystal lattice. iucr.org
Such detailed structural information is critical for understanding receptor binding and for the rational design of new therapeutic agents based on the 8-azabicyclo[3.2.1]octane scaffold.
| Compound | Crystal System | Space Group | Key Structural Features |
| (1R,5S)-endo-(8-methyl-8-azoniabicyclo[3.2.1]oct-3-yl)ammonium aquatrichloridonitratocopper(II) | Monoclinic | P2₁/c | The bicyclic skeleton has a boat-like conformation; the 3-amino group is in the endo position. nih.goviucr.org |
| Ethyl N-benzoyl-8-azabicyclo[3.2.1]octane-1-carboxylate | Not specified | Not specified | Crystallographic data deposited with the Cambridge Crystallographic Data Centre (CCDC 637425). nih.gov |
Chromatographic and Separation Methodologies for Enantiomers and Diastereomers
Many derivatives of 8-azabicyclo[3.2.1]octane are chiral and are often synthesized as mixtures of stereoisomers (enantiomers and diastereomers). Since different stereoisomers can exhibit distinct biological activities, their separation and purification are of paramount importance. High-performance liquid chromatography (HPLC) and other advanced chromatographic techniques are essential for this purpose.
Chiral HPLC is a primary method for the analytical and preparative separation of enantiomers. This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. Various CSPs, such as Phenomenex Lux Cellulose-1, Chiracel AS-H, and Chiralpak AS-H, have been successfully employed for the resolution of 8-azabicyclo[3.2.1]octane derivatives. uni-regensburg.de
For the separation of diastereomers, which have different physical properties, standard chromatographic methods like flash column chromatography and preparative HPLC are often effective. google.comnih.gov For example, a mixture of 3α-aryl and 3β-aryl diastereomers of 2-carbomethoxy-8-thiabicyclo[3.2.1]octanes was successfully separated using laborious sequential column chromatography. nih.gov In another instance, diastereomers of a disubstituted alkyl-8-azabicyclo[3.2.1]octane compound were purified by preparative HPLC. google.com
More advanced techniques like Supercritical Fluid Chromatography (SFC) are also gaining prominence for chiral separations, offering advantages such as higher efficiency and faster analysis times compared to conventional HPLC. lcms.cz The selective crystallization of one stereoisomer from a mixture, as demonstrated with endo-3-aminotropane, can also serve as an effective method for separation. iucr.org
| Separation Goal | Technique | Stationary Phase / Conditions | Compound Class |
| Enantiomer Separation | Chiral HPLC | Phenomenex Lux Cellulose-1, Chiracel AS-H, Chiralpak AS-H; eluent: n-heptane/i-PrOH mixtures. uni-regensburg.de | 8-azabicyclo[3.2.1]octane derivatives uni-regensburg.de |
| Diastereomer Separation | Preparative HPLC | Not specified | Disubstituted alkyl-8-azabicyclo[3.2.1]octane compounds google.com |
| Diastereomer Separation | Flash Column Chromatography | Silica gel | 3α-aryl and 3β-aryl 2-carbomethoxy-8-thiabicyclo[3.2.1]octanes nih.gov |
| Isomer Separation | Selective Crystallization | Slow evaporation from aqueous solution containing Cu(NO₃)₂·3H₂O. iucr.org | exo and endo isomers of 3-aminotropane iucr.org |
Challenges and Future Directions in 8 Azabicyclo 3.2.1 Octane Research
Current Synthetic Challenges and Opportunities for Innovation
The synthesis of the 8-azabicyclo[3.2.1]octane core, particularly in an enantiomerically pure form, remains a significant focus of chemical research. rsc.orgcore.ac.uk Historically, many approaches relied on chiral starting materials or the resolution of racemic mixtures. nih.gov However, modern research emphasizes the development of more efficient and stereoselective methods.
A primary challenge lies in achieving high levels of stereocontrol during the construction of the bicyclic system. Many existing synthetic strategies are effective but can be hampered by multiple steps or low efficiency. The development of methodologies that establish stereochemistry concurrently with the formation of the 8-azabicyclo[3.2.1]octane architecture is a key area of innovation. rsc.orgehu.es
Opportunities for innovation are being realized through several advanced synthetic strategies:
Asymmetric Catalysis : The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful approach. For instance, dual catalytic systems involving a rhodium(II) complex and a chiral Lewis acid have been used for asymmetric 1,3-dipolar cycloadditions to create optically active 8-azabicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity. rsc.org
Desymmetrization : Starting from achiral tropinone (B130398) derivatives, which are readily available, enantioselective desymmetrization processes offer a direct route to chiral scaffolds. rsc.orgehu.es This can involve enzymatic reactions or metal-catalyzed asymmetric transformations. ehu.es
Novel Cyclization Strategies : Researchers are exploring innovative cyclization cascades. Ring-closing iodoamination of specific cycloheptene-derived precursors has been shown to produce the 8-azabicyclo[3.2.1]octane scaffold with excellent diastereomeric ratio (>99:1 dr). nih.gov Tandem reactions, such as a C–H oxidation/oxa- rsc.orgrsc.org Cope rearrangement/aldol (B89426) cyclization, have also been developed for the efficient construction of related bicyclic systems. rsc.org
| Methodology | Description | Key Advantage | Reference |
|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Uses a dual catalytic system (e.g., Rh(II)/chiral Lewis acid) with cyclic azomethine ylides. | High diastereo- and enantioselectivity (up to >99:1 dr, 99% ee). rsc.org | rsc.org |
| Ring-Closing Iodoamination | Cyclization of specific 2-hydroxy-7-aminocyclohept-3-ene-1-carboxylates. | High diastereoselectivity (>99:1 dr) and provides access to tropane (B1204802) alkaloids. nih.gov | nih.gov |
| Desymmetrization of Tropinones | Enantioselective transformation of achiral tropinone derivatives. | Utilizes readily available starting materials for direct access to chiral products. rsc.orgehu.es | rsc.orgehu.es |
| Rhodium-Catalyzed Asymmetric Allylic Arylation | Kinetic resolution of a racemic N-Boc-nortropane-derived allylic chloride via Suzuki–Miyaura cross-coupling. | Provides enantiopure starting materials for further synthesis. nih.gov | nih.gov |
Emerging Therapeutic Opportunities and Untapped Biological Targets
While the classical utility of tropane alkaloids relates to their anticholinergic effects, modern derivatives of the 8-azabicyclo[3.2.1]octane scaffold are being investigated for a much broader range of therapeutic applications. ehu.esnih.gov The rigid structure of the scaffold makes it an excellent platform for designing ligands with high affinity and selectivity for various biological targets.
Current and Emerging Therapeutic Areas:
Monoamine Transporter Inhibition : Derivatives have been extensively studied as inhibitors of the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.govresearchgate.net These compounds have potential applications in treating depression, cocaine abuse, and other neurological disorders. nih.govgoogle.com For example, specific 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have shown high affinity and selectivity for the DAT, with some compounds demonstrating a selectivity ratio of over 1000 for SERT/DAT. nih.govresearchgate.net
Neurokinin-1 (NK1) Receptor Antagonism : A series of 8-azabicyclo[3.2.1]octane benzylamine (B48309) derivatives have been identified as potent hNK1 antagonists. nih.gov These compounds are being explored for their potential in treating conditions like depression and chemotherapy-induced nausea.
Opioid Receptor Modulation : Disubstituted 8-azabicyclo[3.2.1]octane compounds have been developed as antagonists at the mu opioid receptor, with potential applications in treating opioid-induced bowel dysfunction. google.com
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition : A novel class of NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane core has been discovered. acs.orgsemanticscholar.org By preventing the degradation of the endogenous anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA), these inhibitors represent a promising approach for managing inflammatory conditions. semanticscholar.org
| Biological Target | Therapeutic Potential | Example Compound Class | Reference |
|---|---|---|---|
| Dopamine Transporter (DAT) | Treatment of cocaine abuse, ADHD, depression | 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes | nih.govresearchgate.net |
| Serotonin Transporter (SERT) | Treatment of depression, anxiety disorders | 3β-Naphthyltropane derivatives | acs.org |
| Neurokinin-1 (NK1) Receptor | Antiemetic, antidepressant | 8-Azabicyclo[3.2.1]octane benzylamines | nih.gov |
| Mu Opioid Receptor | Opioid-induced bowel dysfunction, post-operative ileus | Disubstituted alkyl-8-azabicyclo[3.2.1]octanes | google.com |
| N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Anti-inflammatory, analgesic | Pyrazole azabicyclo[3.2.1]octane sulfonamides | acs.orgsemanticscholar.org |
| Dipeptidyl peptidase-IV (DPP-IV) | Type 2 diabetes | Tropane-based derivatives | google.com.na |
Development of Novel Scaffold Modifications and Bioisosteric Replacements
To improve pharmacological properties, enhance target selectivity, and reduce metabolic liabilities, medicinal chemists are actively exploring modifications to the 8-azabicyclo[3.2.1]octane scaffold and employing bioisosteric replacements. cambridgemedchemconsulting.comucl.ac.uk Bioisosteres are functional groups or molecular fragments with similar physical or chemical properties that can be interchanged to modulate the characteristics of a parent compound. drughunter.com
Scaffold modification strategies often involve introducing substituents at various positions of the tropane ring to explore new chemical space and optimize interactions with biological targets. For example, constraining a flexible piperidine (B6355638) ring into the more rigid 8-azabicyclo[3.2.1]octane scaffold was found to be beneficial for the potency of NAAA inhibitors. acs.orgsemanticscholar.org Further modifications, such as adding an ethoxymethyl side chain, led to an optimized compound with a superior pharmacological and pharmacokinetic profile. acs.org
Bioisosteric replacement is a rational drug design strategy. u-tokyo.ac.jp In the context of the 8-azabicyclo[3.2.1]octane framework, this can involve:
Ring System Replacements : While the tropane ring itself can be considered a bioisosteric replacement for a piperidine ring to increase rigidity and alter metabolic profiles, other bicyclic and spirocyclic systems are also being explored. cambridgemedchemconsulting.com
Heteroatom Introduction : The strategic placement of heteroatoms (like oxygen or sulfur) within the scaffold or its substituents can alter polarity, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com
Functional Group Mimics : Replacing common functional groups with bioisosteres is a widely used tactic. For instance, heterocyclic rings like triazoles or oxadiazoles (B1248032) can be used to replace amide bonds to enhance metabolic stability. drughunter.com The replacement of a phenyl group with non-classical bioisosteres like cubane (B1203433) or bicyclo[1.1.1]pentane has been shown to modulate potency and metabolic properties in other molecular series. ucl.ac.uk
Integration of Artificial Intelligence and Machine Learning in Drug Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is beginning to revolutionize the discovery and development of new drugs, including those based on the 8-azabicyclo[3.2.1]octane scaffold. These computational tools can accelerate research by predicting molecular properties, identifying potential drug targets, and even planning synthetic routes.
One notable application involves the use of ML models to facilitate the microbial biosynthesis of tropane alkaloids. nih.gov Supervised classifier models, trained on tissue-delineated transcriptome data from the plant Atropa belladonna, successfully predicted novel metabolite transporters. nih.gov When these computationally identified transporters were engineered into a yeast platform, the production of hyoscyamine (B1674123) and scopolamine (B1681570) increased significantly. nih.gov This work illustrates the power of computational methods to discover necessary genes and expand the diversity of heterologous biosynthesis. nih.gov
In drug design, computational modeling techniques like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structure-activity relationships of 8-azabicyclo[3.2.1]octane derivatives. acs.org By developing 3D models for binding at the dopamine and serotonin transporters, researchers can gain insights into the factors that influence affinity and selectivity, thereby guiding the design of more potent and selective compounds. acs.org
Intellectual Property and Patent Landscape Analysis
The therapeutic potential of 8-azabicyclo[3.2.1]octane derivatives is reflected in a robust and active patent landscape. Numerous patents have been filed to protect novel compounds, synthetic processes, and their medical uses, highlighting the commercial interest in this chemical space.
An analysis of the patent literature reveals several key areas of focus:
Monoamine Reuptake Inhibitors : A significant number of patents cover 8-azabicyclo[3.2.1]octane derivatives designed as inhibitors of monoamine transporters for treating conditions like depression. google.com
Opioid Receptor Antagonists : Companies have secured intellectual property for compounds that act as mu opioid receptor antagonists, targeting indications such as opioid-induced bowel dysfunction. google.comgoogle.compaperdigest.org
DPP-IV Inhibitors : Patents have been granted for azabicyclo-octane derivatives with dipeptidyl peptidase-IV (DPP-IV) inhibiting activity, aimed at the treatment of diabetes. google.com.na
Synthetic Processes : In addition to composition of matter claims, patents also cover novel and improved processes for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols and other key intermediates, which are crucial for commercial-scale manufacturing. google.com
The sustained filing of patents indicates that the 8-azabicyclo[3.2.1]octane scaffold is considered a "privileged scaffold" by pharmaceutical companies, with ongoing investment in research and development to bring new therapies to market.
Collaborative Research Initiatives and Interdisciplinary Approaches
Advancing the field of 8-azabicyclo[3.2.1]octane research increasingly requires a departure from siloed efforts and an embrace of collaborative and interdisciplinary approaches. The complexity of modern drug discovery—spanning from fundamental synthetic chemistry to clinical application—necessitates the integration of diverse expertise.
The research landscape shows clear evidence of this interdisciplinary nature:
Chemistry and Biology Interface : Projects often involve close collaboration between synthetic organic chemists who design and create novel molecules, and pharmacologists who evaluate their biological activity at various targets. acs.org
Integration of Computational Science : The use of AI and molecular modeling brings computational chemists and bioinformaticians into the research fold, enabling more rational drug design and the analysis of complex biological data. acs.orgnih.gov
Metabolic Engineering : The biosynthesis of tropane alkaloids in microbial hosts like yeast is a prime example of an interdisciplinary effort, combining molecular biology, metabolic engineering, and synthetic biology with computational prediction. nih.gov
While large, formal consortia specifically for 8-azabicyclo[3.2.1]octane research are not widely publicized, the nature of the published science indicates that informal and formal collaborations between academic labs, research institutes, and pharmaceutical companies are essential drivers of innovation. Future progress will likely depend on strengthening these interdisciplinary ties to tackle the complex challenges of synthesizing novel compounds and translating them into effective therapeutics.
Q & A
Q. What are the primary synthetic routes for 8-azabicyclo[3.2.1]octane hydrochloride?
The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold typically involves stereochemical control from acyclic precursors or desymmetrization of achiral tropinone derivatives. Key methods include:
- Enantioselective cyclization : Using chiral catalysts or auxiliaries to construct the bicyclic core with defined stereochemistry .
- Tropinone derivatization : Modifying tropinone (a common precursor) via reductive amination or substitution reactions to introduce functional groups at the C3 or N8 positions .
- Scalable protocols : Reactions are often performed under inert atmospheres (N₂/Ar) with catalysts like Pd/C or Rh complexes for hydrogenation steps .
Q. Which biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives?
The core scaffold interacts with:
- Monoamine transporters : Dopamine (DAT) and serotonin (SERT) transporters, modulating neurotransmitter reuptake .
- Enzymes : Acetylcholinesterase (AChE) and monoamine oxidase (MAO), where inhibition increases synaptic acetylcholine and monoamine levels .
- Metabolic targets : Long-chain fatty acid elongase 6 (ELOVL6), implicated in lipid metabolism disorders .
Q. What analytical methods are used to characterize 8-azabicyclo[3.2.1]octane derivatives?
- HPLC-MS : Quantifies purity and detects metabolites in biological matrices .
- Chiral chromatography : Resolves enantiomers using columns like Chiralpak AD-H or OD-H .
- NMR spectroscopy : Assigns stereochemistry via NOE experiments and coupling constants .
Advanced Research Questions
Q. How do structural modifications at the C3 position influence DAT/SERT selectivity?
- Aryl substitutions : Introducing halogenated aryl groups (e.g., 4-fluorophenyl) at C3 enhances DAT binding affinity (IC₅₀ < 10 nM) while reducing SERT activity .
- Steric effects : Bulky substituents (e.g., naphthamide derivatives) restrict conformational flexibility, improving selectivity for DAT over NET (norepinephrine transporter) .
- Methodology : Radioligand binding assays (e.g., [³H]WIN 35,428 for DAT) and uptake inhibition studies in transfected cells validate selectivity .
Q. What computational strategies predict the bioactivity of novel 8-azabicyclo[3.2.1]octane analogs?
- Molecular docking : Models ligand-enzyme interactions (e.g., with AChE or MAO) to prioritize synthetic targets .
- QSAR modeling : Correlates substituent electronic properties (Hammett σ constants) with transporter inhibition potency .
- MD simulations : Evaluates stability of ligand-receptor complexes over 100-ns trajectories to refine binding hypotheses .
Q. What metabolic pathways degrade 8-azabicyclo[3.2.1]octane derivatives in vivo?
- Phase I metabolism : Hepatic CYP450 enzymes (e.g., CYP3A4) oxidize the N-methyl group, forming nor-metabolites .
- Phase II conjugation : Glucuronidation at the C3 hydroxyl group enhances renal excretion .
- Experimental validation : LC-MS/MS identifies metabolites in hepatocyte incubations or urine samples from preclinical models .
Q. How does enantiomeric purity impact pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
